![molecular formula C19H16N4O3 B2605755 2'-Amino-6'-ethyl-7'-methyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carbonitrile CAS No. 873571-87-0](/img/structure/B2605755.png)
2'-Amino-6'-ethyl-7'-methyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carbonitrile
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Overview
Description
Molecular Structure Analysis
Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the arrangement of atoms within the molecule and the types of bonds present .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It can provide insights into its reactivity, stability, and the types of reactions it can undergo .Physical And Chemical Properties Analysis
This includes properties such as melting point, boiling point, solubility, and spectral properties. These properties can provide insights into how the compound behaves under different conditions .Scientific Research Applications
Synthesis and Structural Diversity
Spirocyclic and heterocyclic compounds, akin to the one mentioned, have been synthesized through various methods, demonstrating the versatility and creativity in organic synthesis. For example, the one-pot, three-component condensation reaction in water for creating structurally related compounds showcases an efficient and eco-friendly strategy for diversity-oriented synthesis (Rahmati, Kenarkoohi, & Khavasi, 2012). Similarly, the assembly of skeletally diverse scaffolds from novel heterocyclic active methylene compounds through multi-component reactions emphasizes the potential for generating a wide array of bioactive compounds (Jayarajan & Vasuki, 2012).
Mechanistic Insights and Potential Applications
The detailed mechanistic studies and the exploration of reaction pathways provide foundational knowledge that could be applied to the synthesis and functionalization of the specified compound. For instance, the synthesis of spiro[indoline-3,4′-pyrano[3,2-c]quinolone]-3′-carbonitriles offers a glimpse into the complex reactions involved in creating spirocyclic structures, which could have implications in drug design and development (Aly et al., 2018).
Potential Biological Activities
The synthesis of compounds with spirocyclic frameworks often targets the evaluation of biological activities, given their prevalence in bioactive molecules. For example, the development of novel classes of inhibitors for mild steel corrosion in acidic media using spiro[indoline-3,4′-pyrano[2,3-c]pyrazole] derivatives highlights the broad applicability of these compounds beyond pharmaceuticals, demonstrating their utility in materials science (Gupta et al., 2018).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2'-amino-6'-ethyl-7'-methyl-2,5'-dioxospiro[1H-indole-3,4'-pyrano[3,2-c]pyridine]-3'-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O3/c1-3-23-10(2)8-14-15(17(23)24)19(12(9-20)16(21)26-14)11-6-4-5-7-13(11)22-18(19)25/h4-8H,3,21H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMBFUUNVDJCICT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC2=C(C1=O)C3(C4=CC=CC=C4NC3=O)C(=C(O2)N)C#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2'-Amino-6'-ethyl-7'-methyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carbonitrile |
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